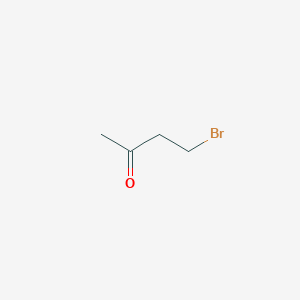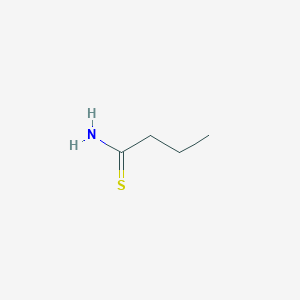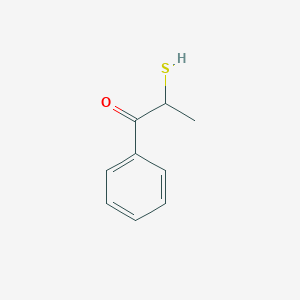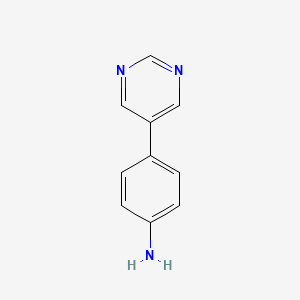
1-(异氰酸甲基)萘
描述
1-(Isocyanatomethyl)naphthalene is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol.
Molecular Structure Analysis
The molecule of 1-(Isocyanatomethyl)naphthalene contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is an isocyanatomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Isocyanatomethyl)naphthalene are not available, naphthalene and its derivatives are known to undergo various reactions such as nitration, sulphonation, halogenation, and Friedel-Craft reactions .Physical And Chemical Properties Analysis
Naphthalene, the core structure of 1-(Isocyanatomethyl)naphthalene, is a white crystalline volatile solid. It sublimes slowly at room temperature, generating a highly flammable vapor . The specific physical and chemical properties of 1-(Isocyanatomethyl)naphthalene are not available in the resources.科学研究应用
环境污染研究
萘,1-(异氰酸甲基)萘的组成部分,被研究其环境影响。已经对萘这种多环芳烃(PAH)在由废弃物料制成的碳吸附剂上的吸附进行了研究。这项研究对于了解如何有效地从水溶液中去除像萘这样的PAHs具有重要意义 (Chao Long et al., 2008)。
大气化学
已经探讨了萘及其衍生物与羟基自由基的大气反应。这些研究对于了解萘在城市大气中的命运及其主要大气损失过程至关重要 (Lin Wang, R. Atkinson, & J. Arey, 2007)。
医学和生物研究
还对人类肝微粒体细胞色素P450酶代谢萘进行了研究。这项研究对于了解人体中萘的代谢途径及其潜在健康影响至关重要 (Taehyeon M. Cho, R. Rose, & E. Hodgson, 2006)。
化学传感
已经利用1-(异氰酸甲基)萘衍生物开发了用于选择性识别氟离子的荧光化学传感器。这种应用对于环境监测和分析化学具有重要意义 (S. M. Basheer et al., 2017)。
材料科学
该化合物已参与合成和研究萘二酰亚胺,这在超分子化学、传感器、分子开关器件、催化和药用应用中具有应用,展示了萘基化合物在各种科学领域的多功能性 (M. Kobaisi et al., 2016)。
环境修复
通过生物质如橙皮制成的生物炭对萘和1-萘酚的吸附研究突显了1-(异氰酸甲基)萘在环境清洁和污染控制中的应用 (Baoliang Chen & Zaiming Chen, 2009)。
安全和危害
作用机制
Target of Action
The primary target of 1-(Isocyanatomethyl)naphthalene is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play a crucial role in inflammation and pain .
Mode of Action
1-(Isocyanatomethyl)naphthalene interacts with its targets by inhibiting the production of prostaglandins . It binds to formyl groups on proteins and prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, it inhibits phospholipase A2 (PLA2), which converts arachidonic acid into PGH2 .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting key enzymes in this pathway, 1-(Isocyanatomethyl)naphthalene reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
Its molecular weight (18321 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of prostaglandin production by 1-(Isocyanatomethyl)naphthalene results in anti-inflammatory effects . This makes it useful in the treatment of chronic asthma and other inflammatory diseases, such as rheumatoid arthritis .
生化分析
Biochemical Properties
1-(Isocyanatomethyl)naphthalene plays a crucial role in biochemical reactions by inhibiting the production of prostaglandins, which are involved in inflammation and pain . It interacts with enzymes such as phospholipase A2 (PLA2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, 1-(Isocyanatomethyl)naphthalene binds to formyl groups on proteins, further inhibiting prostaglandin formation . These interactions highlight the compound’s potential in managing inflammatory conditions.
Cellular Effects
1-(Isocyanatomethyl)naphthalene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of alkali metal ions by interacting with phospholipase A2 (PLA2), which plays a role in cellular signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s anti-inflammatory properties also contribute to its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of 1-(Isocyanatomethyl)naphthalene involves its binding interactions with biomolecules and enzyme inhibition. By binding to formyl groups on proteins, it prevents the formation of prostaglandins, which are key mediators of inflammation . Additionally, the compound inhibits phospholipase A2 (PLA2), reducing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . These interactions at the molecular level contribute to the compound’s anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isocyanatomethyl)naphthalene have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1-(Isocyanatomethyl)naphthalene remains stable under certain conditions, allowing for sustained inhibition of prostaglandin production . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-(Isocyanatomethyl)naphthalene vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostaglandin production and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the optimal therapeutic range and minimizing potential side effects.
Metabolic Pathways
1-(Isocyanatomethyl)naphthalene is involved in specific metabolic pathways, including the inhibition of phospholipase A2 (PLA2) and the subsequent reduction in prostaglandin production . The compound’s interaction with enzymes and cofactors in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
Within cells and tissues, 1-(Isocyanatomethyl)naphthalene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 1-(Isocyanatomethyl)naphthalene plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its interactions with biomolecules and its overall effectiveness in inhibiting prostaglandin production
属性
IUPAC Name |
1-(isocyanatomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQUKHNHPEPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532485 | |
| Record name | 1-(Isocyanatomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61924-27-4 | |
| Record name | 1-(Isocyanatomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

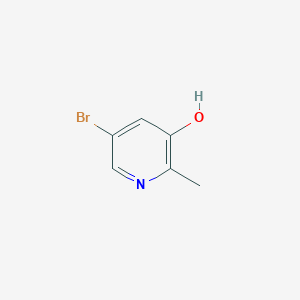


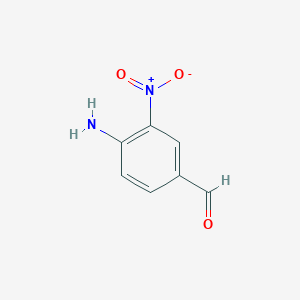

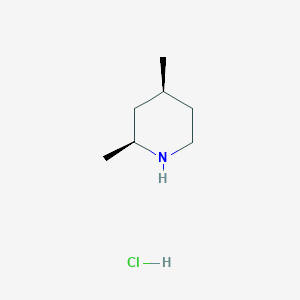
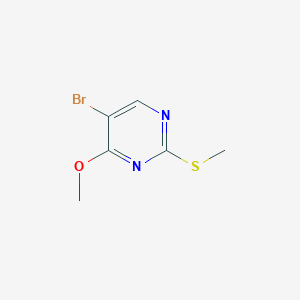
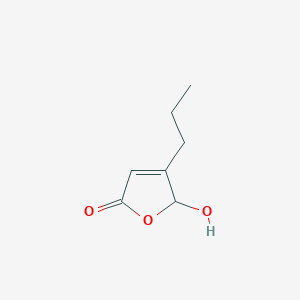
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

